4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-2-3-14-12-15(17)4-5-16(14)19-11-8-13-6-9-18-10-7-13;/h4-5,12-13,18H,2-3,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFMZRIYCNFYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Bromo-2-propylphenol
- Reaction: 4-Bromo-2-propylphenol reacts with 2-chloroethylpiperidine or related haloalkyl intermediates.
- Conditions: Typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF).
- Temperature: Elevated temperatures around 60–80°C are maintained to facilitate nucleophilic substitution.
- Mechanism: The phenolic oxygen acts as a nucleophile, displacing the halide on the ethylpiperidine derivative to form the ether linkage.
Protection and Functional Group Manipulation of Piperidine
- Piperidine nitrogen is often protected as a tert-butoxycarbonyl (Boc) derivative to control reactivity during synthesis.
- For example, 4-bromopiperidine hydrobromide can be converted to N-Boc-4-bromopiperidine using di-tert-butyl dicarbonate in dichloromethane (DCM) with bases such as N,N-diisopropylethylamine or triethylamine.
- This step proceeds at low temperatures (0–20°C) with stirring for extended periods (up to 18 hours) to ensure quantitative yields.
- The Boc-protected intermediate facilitates subsequent nucleophilic substitutions and can be deprotected under acidic conditions to yield the free amine.
Formation of Phenoxyethyl Piperidine Intermediate
- The Boc-protected piperidine derivative is reacted with bromoethyl or mesylate intermediates derived from phenol derivatives.
- Cesium carbonate or similar bases are used to promote nucleophilic substitution, facilitating ether bond formation.
- The reaction is typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF).
- Acidic deprotection of Boc groups yields the free amine, which can be converted to the hydrochloride salt.
Hydrochloride Salt Formation
- The free base of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine is treated with hydrochloric acid, often in ethanol or other suitable solvents.
- This step enhances solubility and stability, yielding the hydrochloride salt as the final product.
Representative Reaction Scheme (Summary)
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromo-2-propylphenol + 2-chloroethylpiperidine | K₂CO₃, DMF, 60–80°C | Phenoxyethyl piperidine intermediate | Not specified |
| 2 | 4-Bromopiperidine hydrobromide + di-tert-butyl dicarbonate | DCM, N,N-diisopropylethylamine, 0–20°C, 18 h | N-Boc-4-bromopiperidine | Quantitative (100%) |
| 3 | Boc-protected piperidine + phenol derivative tosylate/mesylate | Cs₂CO₃, DMF/THF, RT | Boc-protected phenoxyethyl piperidine | 85–98% |
| 4 | Boc deprotection + HCl treatment | Acidic conditions, ethanol | 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride | Not specified |
Analytical Validation Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern on the aromatic ring and the piperidine ring integration.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (expected m/z for [M+H]⁺ ~358.08).
- X-ray Crystallography: Used for unambiguous structural confirmation and stereochemical analysis.
- Purification: Recrystallization or column chromatography ensures high purity of the final product.
Research Findings and Optimization Notes
- The stoichiometric ratio of phenol to haloalkyl intermediates is critical; a typical ratio is 1:1.2 to minimize side reactions.
- Temperature control during alkylation is essential to prevent byproduct formation.
- Use of aprotic solvents like DMF or THF enhances nucleophilicity and reaction rates.
- Boc protection/deprotection steps improve overall yield and facilitate purification.
- The hydrochloride salt form significantly improves compound solubility, which is essential for downstream biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Base for alkylation | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Promotes nucleophilic substitution |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM) | Polar aprotic solvents preferred |
| Temperature | 0–80°C (step-dependent) | Alkylation at 60–80°C; Boc protection at 0–20°C |
| Reaction Time | 2–18 hours | Longer times for protection steps |
| Yield (Boc protection) | 85–100% | High efficiency observed |
| Purification | Recrystallization, Column chromatography | Ensures high purity |
| Salt formation | HCl in ethanol | Improves solubility and stability |
Chemical Reactions Analysis
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter receptors, particularly dopamine and serotonin pathways, which are critical in treating mood disorders and other neurological conditions.
Research Studies and Case Studies
Several studies have investigated the biological activity and therapeutic potential of compounds related to 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride. For instance, research has focused on its interactions with N-myristoyltransferase, a promising drug target in parasitic diseases like Trypanosomiasis. Modifications to similar piperidine derivatives have shown varying degrees of potency against this target, indicating that structural adjustments can significantly impact drug efficacy .
Future Directions in Research
Given the compound's potential applications in medicinal chemistry, future research should focus on:
- In-depth Pharmacological Studies : Understanding the specific receptor interactions and mechanisms of action.
- Clinical Trials : Assessing safety and efficacy in human subjects for neurological disorders.
- Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and reduce production costs.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The propyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., diphenylmethoxy) reduce solubility .
- Halogen Positioning : Bromine at the para position (as in the target compound) vs. ortho (e.g., 2-bromo in ’s compound) alters electronic distribution and intermolecular interactions .
- Linker Presence : Ethyl linkers (as in the target compound) improve conformational flexibility compared to direct aryl-piperidine bonds .
Key Observations:
- Data Gaps: Limited toxicity data for the target compound and its analogs highlight the need for further toxicokinetic studies .
Biological Activity
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its complex structure, featuring a piperidine ring and a bromo-substituted phenoxyethyl moiety, suggests significant biological activity. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₆H₂₅BrClNO
- Molecular Weight : 362.73 g/mol
- CAS Number : 1219964-29-0
Biological Activity
The biological activity of this compound is primarily investigated in relation to its interaction with neurotransmitter receptors. While specific mechanisms are not fully elucidated, preliminary studies indicate that it may influence several cellular pathways.
- Neurotransmitter Receptor Interaction : The compound's structural similarity to other piperidine derivatives suggests potential activity at dopamine and serotonin receptors, which are critical in mood regulation and neurological health .
- Cellular Pathway Modulation : Research indicates that the compound may modulate various cellular pathways, potentially affecting neuronal signaling and synaptic plasticity .
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally related compounds:
| Compound Name | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 4-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine hydrochloride | Chlorine instead of Bromine | Different reactivity and biological properties |
| 4-[2-(4-Methyl-2-propylphenoxy)ethyl]piperidine hydrochloride | Methyl group instead of Bromine | Alters chemical properties and potential applications |
| 4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride | Ethyl instead of Bromine | Unique biological activity due to ethyl substitution |
This table highlights how variations in substituents can significantly affect the pharmacological profiles of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- Serotonin Reuptake Inhibitors (SSRIs) : Research has shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that similar mechanisms may be present in this compound. For instance, hybrid compounds incorporating piperazine structures have demonstrated efficacy in modulating serotonin levels without significant sexual side effects .
- Neurological Applications : The compound's potential in treating mood disorders has been underscored by its ability to interact with neurotransmitter systems. Initial findings suggest it could be effective in managing conditions like depression or anxiety through modulation of serotonin and dopamine pathways .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride, and how can purity be ensured?
- Methodology :
- Synthesis : Begin with nucleophilic substitution between 4-bromo-2-propylphenol and a piperidine derivative (e.g., 2-chloroethylpiperidine) under alkaline conditions (e.g., NaOH in dichloromethane). Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity (>95%) via HPLC or NMR .
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether, followed by vacuum drying to obtain the crystalline hydrochloride salt .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodology :
- NMR : - and -NMR to confirm the piperidine ring, bromophenoxy linkage, and propyl chain. Compare chemical shifts with analogous compounds (e.g., 4-bromophenyl piperidine derivatives) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .
- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in a desiccator under argon at 2–8°C to prevent hygroscopic degradation .
- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for key steps (e.g., ether bond formation) .
- Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. THF) using COSMO-RS to identify optimal dielectric environments .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on substituent electronic effects .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., receptor binding) across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
- Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may skew activity measurements .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to resolve variability between studies, particularly for IC values .
Q. What strategies improve yield in multi-step syntheses involving brominated intermediates?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc or Fmoc groups during bromophenoxy coupling .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How can stability studies inform storage and handling protocols for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
